1,3-Butadiene

説明

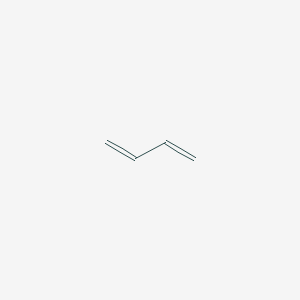

Structure

2D Structure

3D Structure

特性

IUPAC Name |

buta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6, Array, CH2CHCHCH2 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-butadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-butadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |

| Record name | Syndiotactic polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020203 | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene is an impurity in the ppm range. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

106-99-0 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Orbital Diagram of 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the molecular orbital (MO) diagram of 1,3-butadiene, a fundamental concept in understanding the electronic structure and reactivity of conjugated systems, which are prevalent in many pharmaceutical compounds.

Introduction to the Molecular Orbitals of this compound

This compound (CH₂=CH-CH=CH₂) is a conjugated diene, meaning it has two double bonds separated by a single bond. This conjugation leads to the delocalization of π electrons across the four carbon atoms, resulting in enhanced stability.[1][2] The molecule is composed of four sp² hybridized carbon atoms, each contributing one electron in a p orbital to the π system.[3] The linear combination of these four atomic p orbitals gives rise to four π molecular orbitals: ψ₁, ψ₂, ψ₃, and ψ₄.[1][3]

These four molecular orbitals are distributed in energy, with two being lower-energy bonding orbitals (ψ₁ and ψ₂) and two being higher-energy antibonding orbitals (ψ₃* and ψ₄*).[1][3] The four π electrons of this compound occupy the two bonding molecular orbitals in the ground state.[3]

The Pi Molecular Orbitals and Their Energy Levels

The relative energy of each molecular orbital is determined by the number of bonding and antibonding interactions between adjacent p orbitals. A key feature is the presence of nodes, which are regions of zero electron density resulting from out-of-phase overlap of p orbitals.[3][4] As the number of nodes increases, the energy of the molecular orbital also increases.[1][3]

-

ψ₁ (Bonding MO): This is the lowest energy molecular orbital and has zero nodes. All four p orbitals are in-phase, leading to three bonding interactions between the four carbon atoms (C1-C2, C2-C3, and C3-C4).[3] This extensive bonding results in the highest degree of electron delocalization and stabilization.

-

ψ₂ (Bonding MO): This molecular orbital has one node located between the C2 and C3 atoms.[3] It has bonding interactions between C1-C2 and C3-C4, but an antibonding interaction between C2-C3. Overall, there are more bonding than antibonding interactions, so it is a net bonding orbital.

-

ψ₃ (Antibonding MO):* This orbital possesses two nodes, located between the C1-C2 and C3-C4 atoms. It has a bonding interaction between C2-C3 but antibonding interactions between C1-C2 and C3-C4. The presence of more antibonding interactions makes it a higher energy, antibonding orbital.

-

ψ₄ (Antibonding MO):* This is the highest energy molecular orbital with three nodes, one between each pair of adjacent carbon atoms. All interactions are antibonding, making it the most unstable of the four π molecular orbitals.

Frontier Molecular Orbitals: HOMO and LUMO

In the ground state of this compound, the four π electrons fill the two lowest energy orbitals, ψ₁ and ψ₂.[3] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals and are crucial for predicting the reactivity of a molecule.

-

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is ψ₂ .[1][3] This orbital is the most likely to donate electrons in a chemical reaction.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO in this compound is ψ₃ *.[1][3] This orbital is the most likely to accept electrons when the molecule acts as an electrophile.[1]

Quantitative Data Summary

The energy levels of the π molecular orbitals of this compound can be calculated using Hückel Molecular Orbital (HMO) theory. The energies are expressed in terms of the Coulomb integral (α) and the resonance integral (β), where β is a negative value.

| Molecular Orbital | Number of Nodes | Energy (Hückel Approximation) | Nature |

| ψ₁ | 0 | α + 1.618β | Bonding |

| ψ₂ | 1 | α + 0.618β | Bonding |

| ψ₃ | 2 | α - 0.618β | Antibonding |

| ψ₄ | 3 | α - 1.618β | Antibonding |

The total π-electron energy in this compound is 2(α + 1.618β) + 2(α + 0.618β) = 4α + 4.472β.[5] For two isolated ethylene (B1197577) molecules, the total energy would be 4α + 4β. The difference, 0.472β, represents the delocalization energy, which is the extra stabilization gained from conjugation.

Visualization of the this compound Molecular Orbital Diagram

The following diagram, generated using Graphviz, illustrates the relative energy levels, electron occupancy, and nodal properties of the π molecular orbitals of this compound.

Caption: Molecular orbital diagram of this compound.

References

Application of Hückel's Rule to 1,3-Butadiene: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the electronic structure of 1,3-butadiene, a fundamental conjugated system, with a specific focus on the application and relevance of Hückel's rule. We will explore the molecular orbital theory of this compound, present key quantitative data regarding its electronic and structural properties, and provide an overview of the experimental methodologies used to determine these parameters.

Hückel's Rule and its Inapplicability to this compound

Hückel's rule is a cornerstone in the identification of aromatic compounds, positing that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n + 2) π electrons, where 'n' is a non-negative integer.[1][2][3] Conversely, a planar, cyclic, and fully conjugated molecule with 4n π electrons is considered antiaromatic and is inherently unstable.[4] Molecules that do not meet the criteria of being cyclic or fully conjugated are classified as non-aromatic.[4]

This compound is an acyclic, or open-chain, conjugated polyene.[5] Although it is planar and possesses a conjugated system of four π electrons, it fails to meet the fundamental requirement of being a cyclic molecule.[6] Therefore, Hückel's rule, in its conventional sense for determining aromaticity, is not applicable to this compound.[6] While it has 4n (where n=1) π electrons, its acyclic nature precludes it from being classified as antiaromatic. Instead, this compound is a classic example of a non-aromatic conjugated system that exhibits electronic properties distinct from both aromatic and antiaromatic compounds.

Molecular Orbital Theory of this compound

The unique electronic characteristics of this compound are best understood through the lens of molecular orbital (MO) theory. The four sp²-hybridized carbon atoms each contribute a p orbital containing one electron to the π system.[7] The linear combination of these four atomic p orbitals results in the formation of four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*).[8][9]

The four π electrons of this compound occupy the two bonding molecular orbitals in the ground state.[10] The highest occupied molecular orbital (HOMO) is ψ₂, and the lowest unoccupied molecular orbital (LUMO) is ψ₃*.[8] The energy of these molecular orbitals increases with the number of nodes between the carbon atoms.[9]

Quantitative Molecular Orbital Energy Levels

The energies of the π molecular orbitals of this compound can be calculated using the Hückel method, which provides a good qualitative and semi-quantitative description. The energies are expressed in terms of the Coulomb integral (α) and the resonance integral (β).

| Molecular Orbital | Energy Level | Number of Nodes |

| ψ₄* (LUMO+1) | α - 1.618β | 3 |

| ψ₃* (LUMO) | α - 0.618β | 2 |

| ψ₂ (HOMO) | α + 0.618β | 1 |

| ψ₁ | α + 1.618β | 0 |

The total π-electron energy for this compound is calculated as 2(α + 1.618β) + 2(α + 0.618β) = 4α + 4.472β.[10]

Delocalization Energy and Stability

The conjugation of the two π bonds in this compound leads to a greater stability than if the double bonds were isolated. This increased stability is quantified as the delocalization energy, also known as resonance energy.

The π-electron energy of two isolated ethylene (B1197577) molecules (each with one π bond) is 2(2α + 2β) = 4α + 4β. The delocalization energy of this compound is the difference between its total π-electron energy and the energy of two isolated double bonds: (4α + 4.472β) - (4α + 4β) = 0.472β.[10] A typical experimental estimate for the resonance energy of this compound is approximately 3 kcal/mol.[11]

Experimental Determination of Molecular Parameters

Bond Lengths via Gas Electron Diffraction (GED)

The precise bond lengths of this compound in the gas phase can be determined using gas electron diffraction. This technique relies on the scattering of a high-energy electron beam by the gas-phase molecules.

-

Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum diffraction chamber through a fine nozzle. The pressure is typically maintained in the range of 10⁻³ to 10⁻⁷ mbar.[7][10][12]

-

Electron Beam Generation: A beam of high-energy electrons (typically 40-60 keV) is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the effusing gas jet. The electrons are scattered by the electrostatic potential of the molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a modern imaging detector.

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then used to calculate the radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived with high precision.[12]

Quantitative Bond Length Data for trans-1,3-Butadiene

| Bond | Bond Length (Å) |

| C=C | 1.338 |

| C-C | 1.454 |

Data obtained from high-level ab initio calculations correlated with rotational spectroscopy data.

The C-C single bond in this compound is shorter than a typical C-C single bond (approx. 1.54 Å) due to the partial double bond character arising from π-electron delocalization.

Resonance Energy via Bomb Calorimetry

The resonance energy of this compound can be experimentally estimated by comparing its heat of hydrogenation with that of a non-conjugated diene. Bomb calorimetry is a key technique for measuring the heat of combustion, which can then be used to determine the heat of hydrogenation.

-

Sample Preparation: A precisely weighed sample (not exceeding 1.1 g) of the substance (e.g., this compound) is placed in a sample cup within the bomb calorimeter.[8] A measured length of fuse wire is attached to the electrodes, making contact with the sample.

-

Bomb Assembly: A small amount of water (approx. 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.[8] The bomb is then sealed and pressurized with excess pure oxygen (typically up to 30 atm).[13]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The enthalpy of combustion (ΔH_comb) can then be calculated from ΔU_comb.

Visualizing the Molecular Orbitals of this compound

The following diagram, generated using the DOT language, illustrates the relative energy levels of the π molecular orbitals of this compound, their electron occupancy in the ground state, and the designation of the HOMO and LUMO.

Caption: π Molecular orbital energy diagram for this compound.

Conclusion

References

- 1. Hückel's rule - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Genealogy of Conjugated Acyclic Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction dynamics of S( 3 P) with this compound and isoprene: crossed-beam scattering, low-temperature flow experiments, and high-level electronic str ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00009A [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. studylib.net [studylib.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. studylib.net [studylib.net]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. personal.utdallas.edu [personal.utdallas.edu]

Unraveling the Thermal Decomposition of 1,3-Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene, a pivotal building block in synthetic rubber and polymer production, exhibits complex thermal decomposition behavior that is critical to understanding and controlling high-temperature chemical processes, including combustion and pyrolysis. This technical guide provides an in-depth exploration of the core mechanisms governing the thermal decomposition of this compound. It consolidates key quantitative data, details prevalent experimental methodologies, and visualizes the intricate reaction pathways.

Core Thermal Decomposition Mechanisms

The thermal decomposition of this compound is characterized by a complex interplay of unimolecular decomposition and isomerization reactions. At elevated temperatures, the primary decomposition pathways involve direct cleavage to form stable molecules and isomerization to more reactive intermediates that subsequently dissociate. The prevailing mechanisms are non-chain in nature, with radical chain reactions playing a minor role.[1]

Two dominant pathways govern the thermal breakdown of this compound:

-

Direct Decomposition to Ethylene (B1197577) and Acetylene: This is a major reaction channel where this compound directly decomposes into two molecules of ethylene and one molecule of acetylene.[1][2] This pathway is significant, particularly at lower temperatures.[1]

-

Isomerization to 1,2-Butadiene and Subsequent Decomposition: this compound can isomerize to 1,2-butadiene, which is less stable and readily decomposes into a propargyl radical (C₃H₃) and a methyl radical (CH₃).[1][2] This pathway becomes increasingly important at higher temperatures.

A previously postulated mechanism involving the formation of two vinyl radicals is now considered less tenable due to the high heat of formation of the vinyl radical.[1] Experimental evidence confirms that very few vinyl radicals are produced during the thermal decomposition of this compound.[1][2]

dot

References

1,3-butadiene reaction kinetics and thermodynamics

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BD) is a foundational C4 chemical intermediate, pivotal in the synthesis of polymers such as synthetic rubbers and plastics. Its conjugated diene structure dictates a rich and complex reactivity, characterized by a propensity for dimerization, polymerization, and various addition reactions. A thorough understanding of the kinetics and thermodynamics governing these transformations is critical for process optimization, safety, and the development of novel chemical entities. This guide provides a detailed overview of the core reaction kinetics and thermodynamics of this compound, presents quantitative data in structured tables, details relevant experimental protocols, and illustrates key pathways and workflows through diagrams.

Safety and Handling

This compound is a colorless, highly flammable gas with a mild gasoline-like odor.[1] It is classified as a carcinogen and can cause genetic defects.[2] Due to its high volatility and reactivity, several precautions are necessary:

-

Flammability: BD is explosive in air at concentrations between 1.1 and 16.3 vol%.[3] It must be handled away from ignition sources in well-ventilated, explosion-proof environments.[4][5]

-

Peroxide Formation: In the presence of oxygen, BD can form explosive peroxides.[3][6] This can initiate unintended and violent polymerization.

-

Uninhibited Polymerization: At elevated temperatures (reactivity increases significantly above 60-70°C), BD can undergo exothermic dimerization and polymerization, potentially leading to a runaway reaction and vessel rupture.[7][8] This can occur even in the absence of oxygen.[9]

-

Personal Protective Equipment (PPE): Due to its toxicity and the risk of frostbite from contact with the liquefied gas, appropriate PPE, including impervious clothing, gloves, and eye protection, is mandatory.[2][10]

Thermodynamics of this compound

The thermodynamic properties of this compound are influenced by its conformational isomerism. It exists as a mixture of two planar conformers: the more stable s-trans and the higher-energy s-cis form. The energy difference between the two is approximately 2.3 kcal/mol.[11] This equilibrium is crucial as the s-cis conformer is a prerequisite for concerted reactions like the Diels-Alder dimerization.

Table 1: Standard Thermodynamic Properties of Gaseous this compound

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | 110.16 ± 0.67 | kJ/mol | [12] |

| Entropy (S°) | 278.78 ± 0.21 | J/mol·K | [12] |

| Gibbs Free Energy of Formation (ΔGf°) | 149.52 ± 0.69 | kJ/mol | [12] |

| Heat Capacity (Cp) | 79.29 | J/mol·K | [11] |

All values at 298.16 K and 1 atm.

Reaction Kinetics and Pathways

The reactivity of this compound is dominated by its conjugated π-system. The key reactions include thermal dimerization, polymerization, electrophilic addition, and reactions with radicals.

Thermal Dimerization (Diels-Alder Reaction)

At elevated temperatures, this compound undergoes a self-Diels-Alder reaction to form primarily 4-vinylcyclohexene. This is a second-order reaction that can proceed in both the gas and liquid phases.[6][7] The reaction rate becomes significant at temperatures exceeding 70-80°C.[7] Standard inhibitors used to prevent free-radical polymerization do not inhibit this thermal dimerization process.[6][7]

Polymerization

This compound can polymerize through several mechanisms:

-

Thermal Polymerization: This occurs at higher temperatures, with an onset temperature of approximately 408.5 K (135.35°C) under an inert nitrogen atmosphere.[9]

-

Free-Radical Polymerization: This can be initiated by peroxides, which may form in the presence of oxygen.[6] The presence of radical initiators like lauroyl peroxide can trigger exothermic polymerization at temperatures as low as 60°C.[8] This process is also responsible for the formation of hazardous, insoluble "popcorn" polymer.[8]

Electrophilic Addition: Kinetic vs. Thermodynamic Control

The addition of electrophiles like HBr to this compound is a classic example of kinetic versus thermodynamic control. The reaction proceeds via a resonance-stabilized allylic carbocation intermediate, leading to two primary products: the 1,2-addition product and the 1,4-addition product.[13][14]

-

Kinetic Control (Low Temperature): At low temperatures (e.g., -80°C), the reaction is irreversible. The major product is the 1,2-adduct because it is formed faster, having a lower activation energy barrier.[13][14]

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 40°C), the reaction becomes reversible. The system reaches equilibrium, and the major product is the more stable 1,4-adduct.[13]

Radical Reactions

Reactions with free radicals, such as the hydroxyl radical (•OH), are critical in combustion and atmospheric chemistry. The reaction of •OH with this compound is rapid.[15] At high temperatures, radical-mediated pathways can also lead to the formation of benzene.[16]

Table 2: Summary of Kinetic Parameters for Key Reactions

| Reaction | Type | Rate Law / Equation | Activation Energy (Ea) | Conditions | Reference |

|---|---|---|---|---|---|

| Thermal Dimerization | Second-Order | k = 9.20 x 109 e(-23690/RT) | 23.69 kcal/mol | 446-660 K | [17] |

| Thermal Polymerization | - | Onset Temperature: 408.5 K | - | N2 atmosphere | [9] |

| Oxidation | - | Onset Temperature: 343.2 K | 112.6 kJ/mol | O2 atmosphere | [9] |

| Reaction with •OH | Second-Order | k = 1.4 x 10-11 e(440/T) | -440 K (negative temp. dependence) | < 600 K, Gas Phase | [15] |

| Photolysis (UV) | First-Order | - | 19.92 - 43.65 kJ/mol | 298-323 K | [18] |

Units for rate constants vary: Dimerization (cc mol⁻¹ s⁻¹), Reaction with •OH (cm³ mol⁻¹ s⁻¹).

Experimental Protocols

Studying the kinetics and thermodynamics of this compound requires specialized techniques due to its gaseous nature and high reactivity.

Kinetic Measurements

-

Methodology: Gas-phase kinetics are often studied by monitoring changes in pressure or concentration over time in a reactor of known volume and temperature.[19][20]

-

Reactant Preparation: A gaseous mixture of this compound, often diluted in an inert gas like argon or nitrogen, is prepared in a sample bulb.

-

Reaction Initiation: The reaction can be initiated thermally by rapidly heating the gas (e.g., in a shock tube or flow reactor) or photochemically using a pulse of light (flash photolysis).[19][21] For slower reactions, a static reactor in a temperature-controlled oven is used.

-

Monitoring: The reaction progress is monitored in real-time. Common techniques include:

-

Spectrophotometry: Measuring the change in absorbance of this compound at a specific wavelength (e.g., using UV-Vis).[21][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Taking aliquots at timed intervals to separate and quantify reactants and products.[22]

-

Pressure Monitoring: For reactions involving a change in the number of moles of gas, a pressure transducer can track the total pressure change.[19][20]

-

-

Data Analysis: Concentration vs. time data is plotted to determine the reaction order and rate constant. Performing experiments at different temperatures allows for the calculation of the activation energy via an Arrhenius plot.[21]

-

Thermodynamic Measurements

-

Methodology: Calorimetry is the primary technique for measuring the heat changes associated with reactions (enthalpy).

-

Adiabatic Calorimetry: To study thermal stability and runaway potential, an Accelerating Rate Calorimeter (ARC) or an Automatic Pressure Tracking Adiabatic Calorimeter (APTAC) is used.[9][23]

-

Protocol: A known mass of liquid this compound (often with an initiator or under an oxygen atmosphere) is placed in a sealed, robust sample container (a "bomb").

-

Heat-Wait-Search: The instrument operates in a heat-wait-search mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).

-

Exotherm Detection: If an exotherm is detected, the calorimeter switches to an adiabatic mode, where the surrounding oven temperature matches the sample temperature, ensuring all generated heat increases the sample's temperature.

-

Data Acquisition: The instrument records the temperature and pressure as a function of time. This data is used to determine onset temperatures for exothermic activity, rates of temperature and pressure rise, and to calculate thermodynamic parameters like the heat of reaction.[23]

-

Conclusion

The kinetics and thermodynamics of this compound are complex, reflecting its versatile reactivity as a conjugated diene. Its thermal dimerization, propensity for polymerization, and participation in both electrophilic and radical-mediated reactions are governed by principles of kinetic and thermodynamic control. For professionals in research and development, a quantitative understanding of these reaction parameters is essential for ensuring operational safety, controlling product selectivity, and innovating new applications for this vital chemical building block.

References

- 1. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. produkte.linde-gas.at [produkte.linde-gas.at]

- 3. Industrially applied and relevant transformations of this compound using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

- 4. braskem.com.br [braskem.com.br]

- 5. borealisgroup.com [borealisgroup.com]

- 6. iokinetic.com [iokinetic.com]

- 7. A Detailed Reaction Model for the Thermal Dimerization of this compound [iomosaic.com]

- 8. The reactivity of this compound with butadiene-derived popcorn polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. This compound [webbook.nist.gov]

- 13. 3.4 Reactions of this compound – Organic Chemistry II [kpu.pressbooks.pub]

- 14. jsscacs.edu.in [jsscacs.edu.in]

- 15. Oxidation reaction and thermal stability of this compound under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Reactivity and kinetics of this compound under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. vanderbilt.edu [vanderbilt.edu]

- 21. fiveable.me [fiveable.me]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of this compound dimerization and secondary reactions in the presence and absence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Spectroscopy of Conjugated Dienes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique fundamental to the characterization of organic compounds, particularly those containing chromophores. Conjugated dienes, such as 1,3-butadiene, possess a system of overlapping p-orbitals that gives rise to characteristic electronic transitions upon absorption of UV radiation. This guide provides a comprehensive overview of the core principles governing the UV-Vis spectroscopy of these systems, details empirical rules for predicting absorption maxima, and outlines a standardized experimental protocol for data acquisition. Visual aids are provided to clarify electronic transitions and experimental workflows, ensuring a thorough understanding for researchers in drug development and related scientific fields.

Core Principles: Electronic Transitions in Conjugated Dienes

The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[1][2] In organic molecules, the most important transitions accessible by UV-Vis spectrophotometers (typically 200-800 nm) are the π → π* and n → π* transitions.[1][3]

For conjugated dienes like this compound, which lack non-bonding electrons, the key electronic transition is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][4] The four p-orbitals of this compound combine to form four π molecular orbitals: two bonding (π) orbitals (ψ₁ and ψ₂) and two anti-bonding (π) orbitals (ψ₃ and ψ₄). The HOMO is ψ₂ and the LUMO is ψ₃.